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molecular formula C5H3Cl2NO2S B177363 2-chloropyridine-3-sulfonyl Chloride CAS No. 6684-06-6

2-chloropyridine-3-sulfonyl Chloride

Cat. No. B177363
M. Wt: 212.05 g/mol
InChI Key: MFJSIQDQIZEVJX-UHFFFAOYSA-N
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Patent
US06531605B1

Procedure details

reaction of the diazonium salt of 3-amino-2-chloropyridine with a mixture of thionyl chloride in water, in the presence of an electron transfer catalyst, to give 2-chloropyridine-3-sulfonyl chloride;
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[S:9]([Cl:12])(Cl)=[O:10].[OH2:13]>>[Cl:8][C:3]1[C:2]([S:9]([Cl:12])(=[O:10])=[O:13])=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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